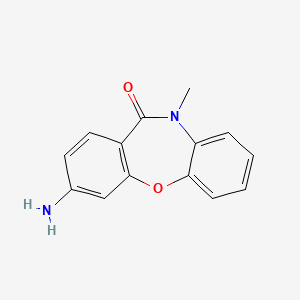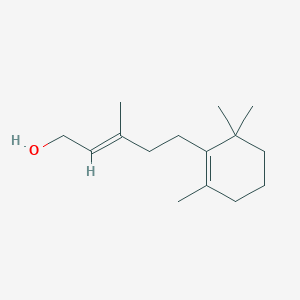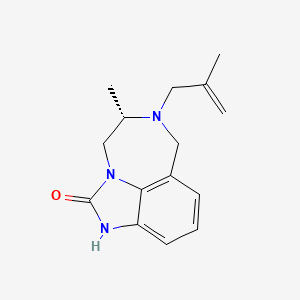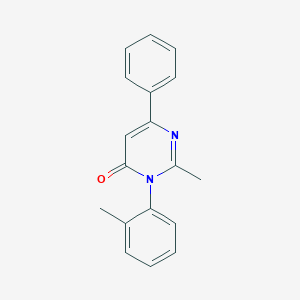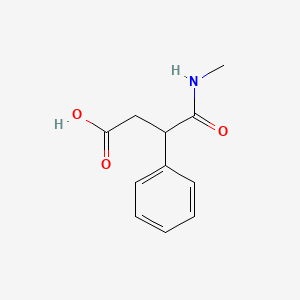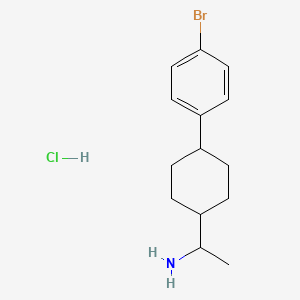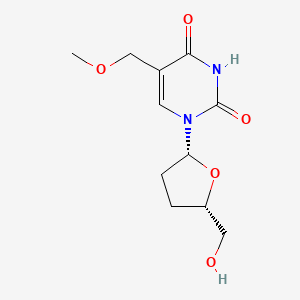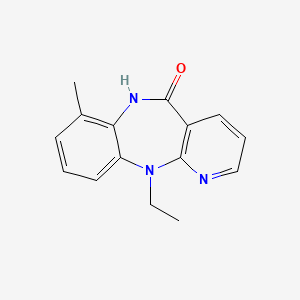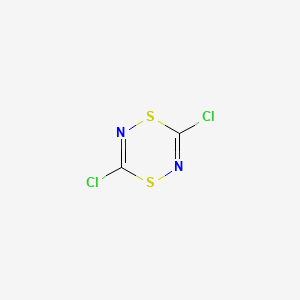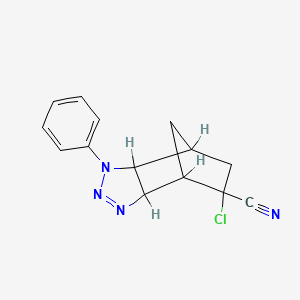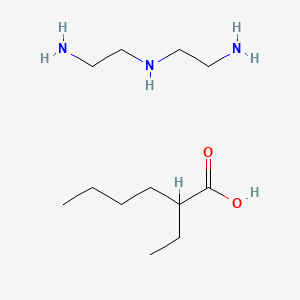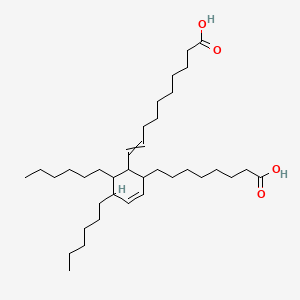
P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N',N'-tetramethylphosphonic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide: is a chemical compound with the molecular formula C₁₅H₂₅N₆OP It is known for its unique structure, which includes a triazole ring, an aniline group, and a phosphonic diamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Aniline Group: The aniline group is introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with the triazole intermediate.
Attachment of the Phosphonic Diamide Moiety: The final step involves the reaction of the triazole-aniline intermediate with a phosphonic diamide reagent under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphonic diamide moiety, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phosphonic diamide derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Bioconjugation: It can be used to modify biomolecules, enhancing their stability and functionality in biological systems.
Medicine:
Drug Development: The compound’s ability to interact with biological targets makes it a potential candidate for the development of new therapeutic agents.
Diagnostics: It can be used in the development of diagnostic tools, particularly in imaging and biosensing applications.
Industry:
Electronics: It is used in the fabrication of electronic components, including semiconductors and sensors, due to its unique electronic properties.
Mechanism of Action
The mechanism by which P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The triazole ring and aniline group play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
- P-(5-Phenylamino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide
- P-(5-Anilino-3-methyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide
Comparison:
- Structural Differences: The presence of different substituents on the triazole ring and aniline group distinguishes these compounds from P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents, affecting their chemical and biological properties.
- Applications: While similar compounds may have overlapping applications, the unique structural features of P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide can make it more suitable for specific applications, such as in catalysis or drug development.
Properties
CAS No. |
13070-33-2 |
|---|---|
Molecular Formula |
C15H25N6OP |
Molecular Weight |
336.37 g/mol |
IUPAC Name |
2-[bis(dimethylamino)phosphoryl]-N-phenyl-5-propan-2-yl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C15H25N6OP/c1-12(2)14-17-15(16-13-10-8-7-9-11-13)21(18-14)23(22,19(3)4)20(5)6/h7-12H,1-6H3,(H,16,17,18) |
InChI Key |
QCYLHTRZNGIABL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=N1)NC2=CC=CC=C2)P(=O)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


